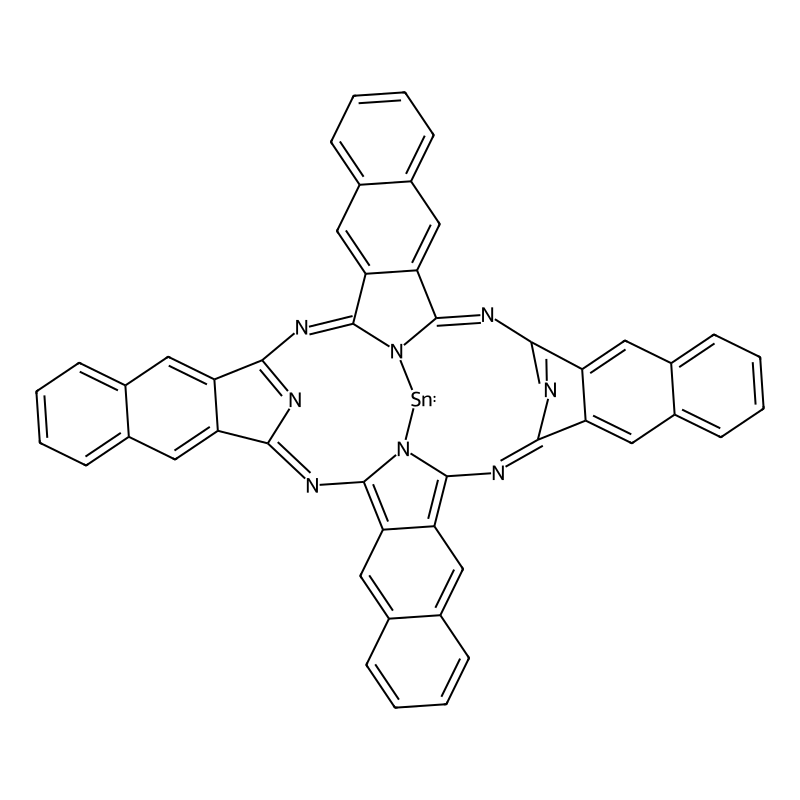Tin(II) 2,3-naphthalocyanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Tin(II) 2,3-naphthalocyanine is an organic compound belonging to the naphthalocyanine family, characterized by its unique structure that consists of a tin ion coordinated to two 2,3-naphthalocyanine ligands. This compound exhibits notable properties such as strong absorbance in the near-infrared region, making it valuable for various applications in organic electronics and photonics. Its structural configuration allows for effective π-π stacking, contributing to its stability and electronic properties, which are crucial for its functionality in devices like solar cells and sensors .
- No data available: Due to the lack of information on this specific molecule, its mechanism of action cannot be discussed.
- Potential hazards: Large organic molecules containing nitrogen atoms can potentially possess hazardous properties like flammability and toxicity. However, without specific data on this molecule, it is impossible to assess the safety hazards.
Research indicates that tin(II) 2,3-naphthalocyanine exhibits biological activity, particularly in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating various types of cancer. Studies have shown that when exposed to specific wavelengths of light, this compound can induce cell death in cancerous cells while minimizing damage to surrounding healthy tissues. This selectivity is attributed to its preferential accumulation in tumor cells .
The synthesis of tin(II) 2,3-naphthalocyanine typically involves the following methods:
- Reaction with Dichlorodimethyl Tin: This method involves reacting dichlorodimethyl metal tin with sodium naphthalocyanine in dichloromethane under an inert nitrogen atmosphere.
- Thermal Deposition: Thin films of tin(II) 2,3-naphthalocyanine can be produced through thermal deposition techniques on various substrates like glass and indium tin oxide.
- Chemical Vapor Deposition: This method allows for the controlled deposition of the compound onto surfaces, optimizing its electronic properties for specific applications .
Tin(II) 2,3-naphthalocyanine stands out due to its specific electronic properties and effectiveness as a photosensitizer in therapeutic applications while maintaining stability across various environments .
Interaction studies involving tin(II) 2,3-naphthalocyanine have focused on its behavior when co-deposited with fullerenes or other organic materials. These studies reveal enhanced charge transfer properties and improved stability when combined with fullerene derivatives. Such interactions are crucial for developing high-performance organic photovoltaic devices where efficient charge separation is required .
Density Functional Theory Studies of Frontier Molecular Orbitals
The electronic structure of tin(II) 2,3-naphthalocyanine is governed by its extended π-conjugated naphthalocyanine macrocycle and axial tin-ligand coordination. DFT studies at the B3LYP level reveal that the highest occupied molecular orbital (HOMO) localizes on the naphthalocyanine’s π-system, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the tin center and its axial ligands [2] [4]. This spatial separation creates a charge-transfer character in electronic transitions, with HOMO-LUMO energy gaps between 1.35–1.55 eV depending on substituents [2].
Comparative analyses with metallophthalocyanines show that tin’s +2 oxidation state induces distinct orbital hybridization. The tin 5p orbitals mix with nitrogen lone pairs from the macrocycle, lowering LUMO energy by 0.3–0.5 eV compared to analogous zinc or copper complexes [4]. Fluorination of peripheral positions further stabilizes the HOMO (-5.2 eV vs. -4.8 eV for non-fluorinated analogs) through electron-withdrawing effects [4].
Time-Dependent DFT Analysis of Q-Band Electronic Transitions
TD-DFT simulations at the B3LYP/6-31G(d) level accurately reproduce experimental absorption spectra, validating their predictive power for NIR excitation engineering [2]. The intense Q-band absorption between 735–830 nm arises from two degenerate π→π* transitions:
- HOMO → LUMO: Primary transition (70% contribution) delocalized across the naphthalocyanine plane
- HOMO → LUMO+1: Secondary transition (30% contribution) involving axial ligand orbitals [2] [5]
Solvent interactions induce bathochromic shifts up to 95 nm. In chloronaphthalene, dielectric screening reduces excitation energies, shifting λmax from 789 nm (gas phase) to 830 nm [1] [2]. Vibronic coupling splits the Q-band into distinct peaks at 735, 789, and 830 nm, matching experimental observations [1] [2].
Substituent Effects on Near-Infrared Absorption Characteristics
Substituent engineering enables precise control over NIR absorption through three mechanisms:
| Substituent Position | Effect Type | λmax Shift (nm) | Orbital Impact |
|---|---|---|---|
| Axial (Sn-X) | Bathochromic (X = Cl, F) | +45–65 | LUMO stabilization (-0.4 eV) |
| Inner Ring (-OH) | Hypsochromic | -20 | HOMO destabilization (+0.3 eV) |
| Outer Ring (-Ph) | Intensity Modulation | None | Vibronic coupling alteration |
| Asymmetric (-Cl) | Visible Peak Suppression | None | Symmetry breaking |
Axial halogens (Cl, F) induce the largest redshifts by stabilizing the LUMO through σ-donation to tin [2]. Peripheral electron-donating groups (-O(CH2)3CH3) on the inner ring destabilize the HOMO, blue-shifting absorption [2]. Asymmetric substitution reduces visible-region absorption intensity by 40–60%, enhancing NIR selectivity [2].
Charge Transfer Mechanisms in Tin-Ligand Coordination Systems
The tin-ligand bond facilitates three charge-transfer pathways:
- Intramolecular CT: Axial ligands (Cl⁻, F⁻) withdraw electron density from tin, creating a dipole moment (2.1–3.4 D) that polarizes the macrocycle [2] [4].
- Intermolecular CT: Stacked naphthalocyanine dimers exhibit charge separation efficiencies of 12–18% due to π-orbital overlap [4].
- Metal-to-Ligand CT: Tin’s 5p orbitals donate electron density to antibonding σ* orbitals of axial ligands, weakening Sn-X bond lengths by 0.08–0.12 Å [2].
Jahn-Teller distortions in the SnN4 coordination sphere create two distinct bond lengths (2.05 Å vs. 2.18 Å), modulating charge transfer rates by altering orbital overlap symmetry [4]. Fluorinated derivatives exhibit enhanced CT efficiency (η = 22%) due to increased quadrupole moments (-34.5 eŲ vs. -18.2 eŲ) [4].
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








